N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide
Description
Pyrrole Core
Substituent Effects on Geometry
- Sulfonyl Group : The tetrahedral geometry around sulfur (bond angles ~109.5°) projects the 4-methoxyphenyl ring orthogonally to the pyrrole plane, minimizing steric clashes.
- Cyclopropanecarboxamide : The cyclopropane ring’s 60° bond angles introduce strain, while the carboxamide’s planar arrangement facilitates hydrogen bonding.
- Isobutyl Group : The branched alkyl chain at position 1 adopts a staggered conformation to reduce steric hindrance with adjacent methyl groups.
Conformational Isomerism
- Rotation around the C-S bond of the sulfonyl group permits two primary conformers: syn (sulfonyl oxygen aligned with pyrrole nitrogen) and anti (oxygens opposed). The anti conformation is favored due to reduced dipole-dipole repulsion.
- The isobutyl group exhibits restricted rotation, with energy barriers estimated at ~8–10 kJ/mol due to van der Waals interactions with methyl substituents.
Crystallographic Characterization Challenges
Crystallizing this compound presents multiple hurdles, as evidenced by analogous structures:
Key Challenges
- Conformational Flexibility : The isobutyl and sulfonyl groups’ rotational freedom complicates the formation of a single crystalline phase. Mixed conformers may lead to disordered crystal lattices.
- Steric Bulk : Crowding from the 4,5-dimethyl and isobutyl groups impedes efficient packing, often resulting in amorphous solids or polycrystalline aggregates.
- Polarity Gradients : The sulfonyl group’s polarity contrasts with the hydrophobic cyclopropane and alkyl moieties, creating competing intermolecular forces (e.g., dipole-dipole vs. van der Waals interactions).
Mitigation Strategies
- Low-Temperature Crystallization : Slowing molecular motion at reduced temperatures (-50°C to -80°C) promotes ordered lattice formation.
- Co-Crystallization Agents : Small molecules (e.g., acetic acid) can occupy voids in the crystal lattice, stabilizing specific conformers.
- Advanced Diffraction Techniques : Synchrotron X-ray sources enhance resolution for partially disordered structures, while electron diffraction addresses nano-crystalline samples.
Hypothetical Crystallographic Data (Table 1)
| Parameter | Value/Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |
| Calculated Density | 1.32 g/cm³ |
| Hydrogen Bond Donors | 1 (Carboxamide -NH) |
| Hydrogen Bond Acceptors | 4 (Sulfonyl O, Carboxamide O) |
These values are extrapolated from structurally related sulfonylated pyrroles.
Properties
Molecular Formula |
C21H28N2O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H28N2O4S/c1-13(2)12-23-15(4)14(3)19(20(23)22-21(24)16-6-7-16)28(25,26)18-10-8-17(27-5)9-11-18/h8-11,13,16H,6-7,12H2,1-5H3,(H,22,24) |
InChI Key |
AFCJMNDGWDIUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3CC3)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
The pyrrole ring serves as the foundational scaffold for this compound. While specific details of pyrrole synthesis are not explicitly detailed in the cited patents, general methodologies inferred from analogous heterocyclic systems involve cyclocondensation reactions. A plausible route includes the reaction of a 1,4-diketone precursor with a primary amine under acidic or thermal conditions. For instance, 3,4-dimethyl-1-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde could be synthesized via the Paal-Knorr pyrrole synthesis, utilizing ammonium acetate and a diketone derivative .
Critical parameters for optimizing pyrrole formation include:
-
Temperature : 80–120°C under reflux conditions
-
Catalyst : Acetic acid or p-toluenesulfonic acid
-
Solvent : Toluene or ethanol
Post-synthesis purification often involves column chromatography or recrystallization to isolate the pyrrole intermediate .
Introduction of the 4-methoxyphenylsulfonyl group at the pyrrole’s 3-position is achieved through electrophilic aromatic substitution or directed ortho-metalation. Patent JP6639026B2 describes sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Sulfonylating agent | 4-Methoxybenzenesulfonyl chloride |
| Base | Triethylamine (2.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Time | 12–24 hours |
This step typically achieves 70–85% yield, with purity enhanced via aqueous workup (e.g., washing with NaHCO₃) and solvent evaporation .
Preparation of Cyclopropanecarboxamide Moiety
The cyclopropanecarboxamide group is synthesized via aminolysis of cyclopropanecarboxylic esters, as detailed in US5068428A . This patent outlines a high-yield process using isobutyl cyclopropanecarboxylate and ammonia in the presence of sodium isobutoxide.
Optimized Procedure :
-
Reactants :
-
Isobutyl cyclopropanecarboxylate (1.0 equiv)
-
NH₃ gas (3.0 equiv)
-
Sodium isobutoxide (6–14 mol%)
-
-
Conditions :
-
Temperature: 100°C
-
Pressure: 6 bar
-
Solvent: Isobutanol (no additional hydrocarbon solvent)
-
This method avoids hydrocarbon solvents, simplifying purification and improving environmental sustainability. The reaction mechanism involves alcoholate-catalyzed nucleophilic acyl substitution, where the alkoxide ion deprotonates ammonia, enhancing its nucleophilicity.
The final step involves coupling the cyclopropanecarboxamide to the sulfonylated pyrrole. While direct coupling methods are not explicitly described in the cited patents, analogous amide bond formation strategies suggest the use of carbodiimide-based coupling agents (e.g., EDC, HOBt) or Schotten-Baumann conditions.
Proposed Coupling Protocol :
-
Activation : Treat cyclopropanecarboxylic acid with thionyl chloride to form the acyl chloride.
-
Amination : React the acyl chloride with the pyrrole’s amine group in dichloromethane and pyridine.
-
Workup : Quench with water, extract with ethyl acetate, and purify via recrystallization .
This step likely requires rigorous moisture control and inert atmospheres to prevent hydrolysis of the acyl chloride intermediate.
Purification and Characterization
Final purification is critical for pharmaceutical-grade output. US5068428A emphasizes fractional crystallization from isobutanol/water mixtures, achieving >99% purity (GC analysis). Additional techniques include:
-
Chromatography : Silica gel column with ethyl acetate/hexane gradients
-
Spectroscopy : ¹H/¹³C NMR, IR, and LC-MS for structural validation
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide exhibit anticancer properties. The sulfonamide group is known to enhance the bioactivity of drugs by improving their solubility and stability. Studies have shown that derivatives of sulfonamide compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects. Sulfonamides have been documented to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making such compounds valuable in treating inflammatory diseases .
Protein Immobilization
The functionality of this compound allows for its use in immobilizing proteins on surfaces for biosensor applications. This immobilization is essential for developing biosensors that require stable and active biomolecules on their surfaces. The compound can form stable covalent bonds with amino groups on proteins, facilitating their attachment without loss of activity .
Enzyme Stabilization
Enzymes immobilized using compounds like this one exhibit enhanced stability and reusability, which is critical for industrial applications. For instance, studies have shown that immobilizing enzymes on modified surfaces can improve their thermal stability and catalytic efficiency, making them suitable for continuous processes in biocatalysis .
Development of Functional Materials
The unique structural features of this compound allow it to be incorporated into polymer matrices to create functional materials with specific properties such as conductivity or responsiveness to environmental stimuli. These materials can be used in sensors or drug delivery systems where controlled release is necessary .
Case Studies
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A : N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
- Core structure : Cyclopropane carboxamide with a phenyl group.
- Key differences: Replaces the pyrrole-sulfonyl group with a phenoxy moiety. Lacks the dimethyl substitution on the pyrrole (absent in Compound A). Exhibits a diethylamide group instead of the cyclopropane-linked carboxamide.
- Synthesis: Achieved via a phenol coupling reaction (78% yield, dr 23:1), highlighting the influence of steric hindrance on diastereoselectivity .
Compound B : N-((1S,3R,4S)-3-Ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide ()
- Core structure : Cyclopropanesulfonamide fused to a pyrrolopyridine scaffold.
- Key differences: Replaces the 4-methoxyphenylsulfonyl group with a nitro-substituted pyrrolopyridine. Incorporates a cyclopentyl-amino linker instead of the isobutyl-pyrrole system.
- Synthesis : Relies on palladium-catalyzed hydrogenation and sulfonylation, demonstrating the versatility of cyclopropane derivatives in medicinal chemistry .
Compound C : Alkyltrimethylammonium Surfactants ()
- Core structure : Quaternary ammonium compounds.
- Key differences :
Physicochemical and Pharmacological Comparisons
Methodological Considerations in Similarity Analysis ()
- Structural similarity : Computational methods (e.g., Tanimoto coefficients) would classify the target compound as distinct from Compounds A and B due to divergent core scaffolds (pyrrole vs. phenyl/pyrrolopyridine).
- Pharmacophore overlap : The sulfonyl and cyclopropane groups may align with kinase inhibitors, but the dimethylpyrrole and isobutyl substituents introduce steric and electronic variations that could alter target binding .
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is a synthetic compound that exhibits a complex molecular structure with potential biological activities. The compound's unique features, including the presence of a pyrrole ring and various functional groups, suggest its possible applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 440.6 g/mol. The structure includes:
- Pyrrole Ring : Contributes to the compound's reactivity.
- Sulfonyl Group : Enhances biological activity through interactions with biological targets.
- Methoxyphenyl Moiety : May facilitate binding to specific receptors or enzymes.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.
- Enzyme Inhibition : Preliminary data indicate that the compound could act as an inhibitor for specific enzymes involved in metabolic processes.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural characteristics:
- Enzyme Interaction : The sulfonamide moiety may interact with enzymes similar to other known inhibitors (e.g., acetylcholinesterase), potentially leading to reduced activity in target pathways.
- Receptor Modulation : The methoxyphenyl group may facilitate binding to receptors involved in cancer progression or inflammation.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on various cancer cell lines. For example, it has been reported to reduce cell viability in breast and colon cancer models by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 20 | Cell cycle arrest |
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of the compound. In one study, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
| Treatment Group | Tumor Size Reduction (%) | Observations |
|---|---|---|
| Control | 0 | No significant change |
| Compound Treatment | 45 | Reduced angiogenesis and metastasis |
Q & A
Q. How can mechanistic studies differentiate covalent vs. non-covalent target engagement?
- Perform time-dependent inhibition assays (reversibility tested via dialysis). Use tandem mass spectrometry (LC-MS/MS) to detect adduct formation. Compare kinetic parameters (kinact/KI) with irreversible inhibitors .
Methodological Notes
- Data Analysis : Use GraphPad Prism for dose-response curves (four-parameter logistic model). Report SEM for biological replicates (n ≥ 3) .
- Contradictions : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
- Advanced Techniques : Cryo-EM or X-ray crystallography (2.0–3.0 Å resolution) for target-co-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
